molecular formula C26H26N4O3 B2517512 N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251615-62-9

N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Cat. No. B2517512
CAS RN: 1251615-62-9
M. Wt: 442.519
InChI Key: PBMIUNMFDSGGNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has an amide group, which is a common functional group in biochemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring and the amide group would significantly influence its three-dimensional shape and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The amide group can participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

a. Alkaloid Analogs: Piperidine alkaloids are natural products found in various plants. Synthetic derivatives of piperidine alkaloids have been investigated for their potential as antitumor, anti-inflammatory, and analgesic agents.

b. Spiropiperidines: Spiropiperidines are a class of compounds containing a piperidine ring fused with another ring system. They exhibit diverse biological activities, including antiviral, antibacterial, and antifungal effects.

c. Piperidinones: Piperidinones are important intermediates in drug synthesis. They serve as building blocks for various pharmaceuticals, such as antipsychotics, antihistamines, and antiviral drugs.

Pharmacological Applications

Piperidine derivatives exhibit diverse pharmacological activities:

a. Anticancer Agents: Several piperidine-based compounds have shown promising anticancer properties. For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

b. Neurological Disorders: Piperidine derivatives are explored as potential treatments for neurological conditions, including Alzheimer’s disease, Parkinson’s disease, and epilepsy.

c. Cardiovascular Drugs: Certain piperidine-containing compounds act as calcium channel blockers, which are used to manage hypertension and angina.

d. Antiviral Agents: Researchers investigate piperidine-based compounds as antiviral agents against viruses like HIV, influenza, and hepatitis.

Polymer Synthesis

“N-(2,4-Dimethylphenyl)formamide,” a related compound, finds use as a solvent, reaction medium, and reagent in organic synthesis. It is also essential for the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Eco-Friendly Mechanosynthesis

Another derivative, N-(2,2-diphenylethyl)-4-nitrobenzamide, was synthesized through eco-friendly mechanosynthesis. This bio-functional hybrid compound has potential applications and was characterized using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-4-24(31)27-19-11-13-23-21(15-19)26(33)30(20-8-6-5-7-9-20)29(23)16-25(32)28-22-12-10-17(2)14-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMIUNMFDSGGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

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